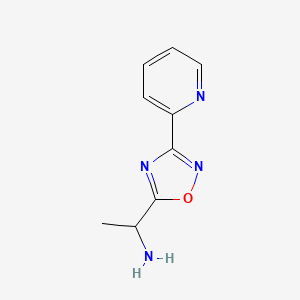

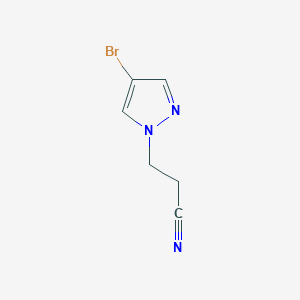

6-Bromo-N,N-dimethylpyridine-3-carboxamide

Overview

Description

6-Bromo-N,N-dimethylpyridine-3-carboxamide is a chemical compound with diverse applications in scientific research. It is a solid substance .

Physical And Chemical Properties Analysis

6-Bromo-N,N-dimethylpyridine-3-carboxamide is a solid substance . The molecular weight of a related compound, 6-Bromo-N,N-dimethylpyridine-3-sulfonamide, is 265.13 .Scientific Research Applications

Synthetic Chemistry Applications

- Efficient Synthesis Routes: Hirokawa et al. (2000) described an efficient synthesis of a carboxylic acid moiety related to dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, showcasing the utility of similar compounds in synthesizing complex molecules with potential therapeutic applications (Hirokawa, Horikawa, & Kato, 2000).

- Ligand for Bimetallic Composite Catalysts: Bumagin et al. (2019) used N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts, indicating the potential of structurally similar compounds in catalysis and organic synthesis (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).

Medicinal Chemistry Applications

- Antiprotozoal Agents: Ismail et al. (2004) synthesized compounds demonstrating strong DNA affinities and in vitro and in vivo activity against Trypanosoma and Plasmodium, highlighting the therapeutic potential of related chemical entities in treating protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

- Antituberculosis Activity: Moraski et al. (2011) discussed the synthesis of imidazo[1,2-a]pyridine-3-carboxamides with potent activity against drug-resistant tuberculosis strains, indicating the importance of brominated compounds in developing new antitubercular agents (Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, & Miller, 2011).

Materials Science Applications

- Inducing Cyclodextrin Aggregation: Ghosh et al. (2011) explored how a small molecule based on a pyridine derivative can induce cyclodextrin aggregation, forming nanotubular and laminar bundles, potentially useful in biological storage applications (Ghosh, Maity, Das, Dash, & Purkayastha, 2011).

properties

IUPAC Name |

6-bromo-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMFIOSLMPIDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265088 | |

| Record name | 6-Bromo-N,N-dimethyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-N,N-dimethylpyridine-3-carboxamide | |

CAS RN |

869640-49-3 | |

| Record name | 6-Bromo-N,N-dimethyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869640-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N,N-dimethyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)

![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344684.png)